molecular formula C8H14ClN5O B1487167 3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride CAS No. 2098122-92-8

3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride

Cat. No. B1487167
M. Wt: 231.68 g/mol
InChI Key: DRTBWVSJIHJVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography1. However, without specific data, I can’t provide a detailed molecular structure analysis.


Chemical Reactions
The chemical reactions involving aminopiperidines and triazines can be quite diverse, depending on the other functional groups present in the molecule
1.


Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Agents : Research on new fluorine-containing thiadiazolotriazinones and other 1,2,4-triazine derivatives has highlighted their potential as antibacterial and antifungal agents. These studies involve synthesizing various substituted 1,2,4-triazine derivatives and evaluating their biological activities, which have shown promising results against a range of microbial species (Holla, Bhat, & Shetty, 2003); (El‐Brollosy, 2000).

  • Anticancer Activity : Some studies have focused on the synthesis of S-glycosyl and S-alkyl derivatives of 1,2,4-triazin-5(4H)-one, revealing significant anticancer activities against various cancer cell lines. These findings underscore the compound's potential in cancer research and therapy (Saad & Moustafa, 2011).

  • Dual Inhibition of EGFR and HER2 : Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines, including derivatives similar to the query compound, have been optimized for dual inhibition of EGFR and HER2 protein tyrosine kinases, showing promising efficacy in tumor xenograft models. This highlights its potential application in targeted cancer therapy (Fink et al., 2011).

  • Corrosion Inhibition : 1,2,4-Triazine derivatives have also been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, suggesting their potential utility in industrial applications related to metal preservation and protection (John et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, or flammable1.


Future Directions

The future directions for research on a compound depend on its potential applications. This could involve studying its biological activity, improving its synthesis, or finding new uses for it1.


properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-4H-1,2,4-triazin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.ClH/c9-6-1-3-13(4-2-6)8-11-7(14)5-10-12-8;/h5-6H,1-4,9H2,(H,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTBWVSJIHJVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=CC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride
Reactant of Route 2
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride
Reactant of Route 4
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride
Reactant of Route 6
3-(4-aminopiperidin-1-yl)-1,2,4-triazin-5(4H)-one hydrochloride

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